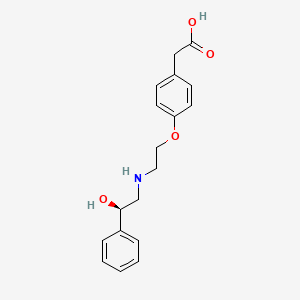
Talibegron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Talibegron, auch bekannt als ZD2079, ist ein β3-Adrenozeptor-Agonist und Insulin-Sensibilisator. Es wurde ursprünglich als potenzielle Behandlung für Fettleibigkeit und nicht-insulinabhängigen Diabetes mellitus entwickelt. This compound-Hydrochlorid wurde von AstraZeneca in Phase-II-klinischen Studien zur Behandlung von Typ-2-Diabetes und Fettleibigkeit eingesetzt .
Analyse Chemischer Reaktionen
Talibegron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: Talibegron is used as a model compound to study β3 adrenoceptor agonists and their chemical properties.
Biology: Research on this compound has provided insights into the role of β3 adrenoceptors in biological systems.
Medicine: this compound was developed as a potential treatment for obesity and type 2 diabetes due to its insulin-sensitizing properties.
Wirkmechanismus
Talibegron exerts its effects by acting as an agonist for β3 adrenoceptors. These receptors are involved in the regulation of energy expenditure and lipolysis. By activating β3 adrenoceptors, this compound increases the breakdown of fats and enhances insulin sensitivity. The molecular targets and pathways involved include the β3 adrenoceptor signaling pathway, which leads to the activation of adenylate cyclase and increased cyclic adenosine monophosphate (cAMP) levels .
Vergleich Mit ähnlichen Verbindungen
Talibegron ähnelt anderen β3-Adrenozeptor-Agonisten wie Mirabegron und Vibegron. This compound besitzt einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Mirabegron: Mirabegron wird hauptsächlich zur Behandlung einer überaktiven Blase eingesetzt, aktiviert aber auch β3-Adrenozeptoren, hat aber eine andere therapeutische Anwendung
Die Einzigartigkeit von this compound liegt in seiner Entwicklung für Stoffwechselerkrankungen, insbesondere Fettleibigkeit und Typ-2-Diabetes, während andere β3-Adrenozeptor-Agonisten hauptsächlich für urologische Erkrankungen eingesetzt werden .
Vorbereitungsmethoden
Die Synthese von Talibegron umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende Funktionalisierung. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär, und detaillierte Informationen sind in öffentlichen Quellen nicht leicht verfügbar. Industrielle Produktionsverfahren würden typischerweise eine Optimierung dieser Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Chemie: this compound wird als Modellverbindung verwendet, um β3-Adrenozeptor-Agonisten und ihre chemischen Eigenschaften zu untersuchen.
Biologie: Forschungen zu this compound haben Einblicke in die Rolle von β3-Adrenozeptoren in biologischen Systemen gegeben.
Medizin: this compound wurde aufgrund seiner insulin-sensibilisierenden Eigenschaften als potenzielle Behandlung für Fettleibigkeit und Typ-2-Diabetes entwickelt.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es als Agonist für β3-Adrenozeptoren wirkt. Diese Rezeptoren sind an der Regulierung des Energieverbrauchs und der Lipolyse beteiligt. Durch die Aktivierung von β3-Adrenozeptoren erhöht this compound den Fettabbau und verbessert die Insulinsensitivität. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört der β3-Adrenozeptor-Signalweg, der zur Aktivierung der Adenylatcyclase und zu einem erhöhten Gehalt an cyclischem Adenosinmonophosphat (cAMP) führt .
Eigenschaften
CAS-Nummer |
146376-58-1 |
|---|---|
Molekularformel |
C18H21NO4 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethoxy]phenyl]acetic acid |
InChI |
InChI=1S/C18H21NO4/c20-17(15-4-2-1-3-5-15)13-19-10-11-23-16-8-6-14(7-9-16)12-18(21)22/h1-9,17,19-20H,10-13H2,(H,21,22)/t17-/m0/s1 |
InChI-Schlüssel |
SRBPKVWITYPHQR-KRWDZBQOSA-N |
SMILES |
C1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H](CNCCOC2=CC=C(C=C2)CC(=O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


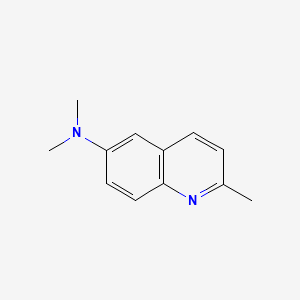


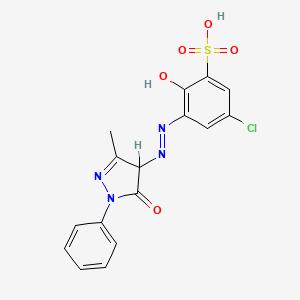
![1-[3-acetyl-5-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]phenyl]ethanone hydrochloride](/img/structure/B1208131.png)

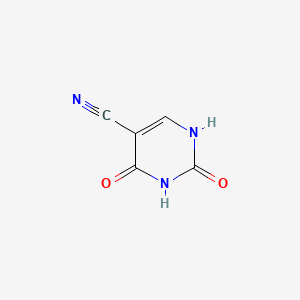

![2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine](/img/structure/B1208138.png)
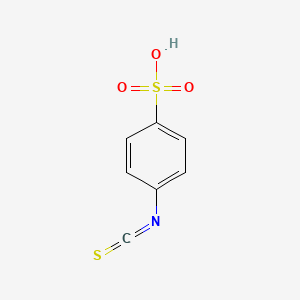
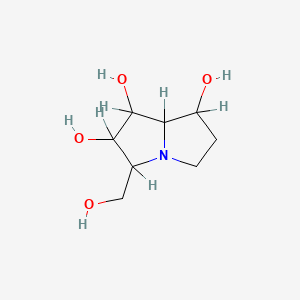

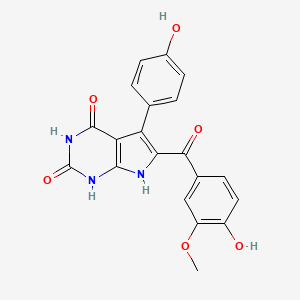
![6-[[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]quinoline](/img/structure/B1208151.png)
